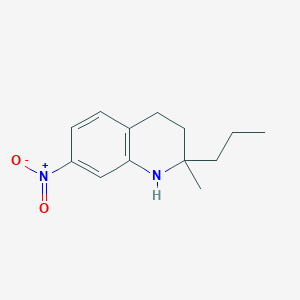

Quinoline, 1,2,3,4-tetrahydro-2-methyl-7-nitro-2-propyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoline, 1,2,3,4-tetrahydro-2-methyl-7-nitro-2-propyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a tetrahydroquinoline core, which is partially hydrogenated, and additional functional groups including a methyl, nitro, and propyl group. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 1,2,3,4-tetrahydro-2-methyl-7-nitro-2-propyl- typically involves the hydrogenation of quinoline derivatives. The process can be carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow hydrogenation processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1,2,3,4-tetrahydro-2-methyl-7-nitro-2-propyl- undergoes various chemical reactions including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Iron powder, hydrochloric acid.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinoline derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Quinoline derivatives are known for their broad-spectrum antimicrobial properties. Studies have demonstrated that compounds similar to Quinoline, 1,2,3,4-tetrahydro-2-methyl-7-nitro-2-propyl- exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria . For instance, a review highlighted the synthesis of new quinoline derivatives that displayed potent activity against various bacterial strains.

-

Antitumor Activity

- Research has indicated that certain quinoline derivatives can inhibit tumor growth and show cytotoxic effects on cancer cell lines. One study reported that a quinoline derivative demonstrated antiproliferative activity with IC50 values lower than 10 µM against seven human tumor cell lines . Another compound derived from quinoline was found to inhibit colorectal cancer growth via the ATG5-dependent autophagy pathway .

-

Insecticidal Properties

- Quinoline derivatives have been explored for their insecticidal effects. A study synthesized a new quinoline derivative that showed significant larvicidal and pupicidal properties against malaria and dengue vectors . The compound exhibited lethal toxicity ranging from 4.408 µM/mL to 7.958 µM/mL against different life stages of these vectors.

Industrial Applications

-

Dyes and Pigments

- Quinoline derivatives are utilized in the production of dyes and pigments due to their ability to form conjugated systems that enhance color properties. The structural characteristics of quinolines allow them to be used as intermediates in dye synthesis.

- Organic Electronics

Case Studies

Mechanism of Action

The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-2-methyl-7-nitro-2-propyl- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects . Additionally, the compound can inhibit certain enzymes and disrupt cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Quinoline: The parent compound with a fully aromatic structure.

1,2,3,4-Tetrahydroquinoline: A partially hydrogenated derivative of quinoline.

2-Methylquinoline: A methyl-substituted quinoline derivative.

Uniqueness

Quinoline, 1,2,3,4-tetrahydro-2-methyl-7-nitro-2-propyl- is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties.

Biological Activity

Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Quinoline, 1,2,3,4-tetrahydro-2-methyl-7-nitro-2-propyl- (CAS: 201654-51-5) stands out for its potential therapeutic applications. This compound features a unique structural framework that allows for various interactions with biological targets, making it a subject of interest in drug discovery.

- Molecular Formula : C13H18N2O2

- Molar Mass : 234.29 g/mol

- CAS Number : 201654-51-5

Biological Activity Overview

Quinoline derivatives exhibit a wide range of biological activities, including:

- Anticancer : Many quinoline compounds have shown potential as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation.

- Antimicrobial : Quinoline derivatives have demonstrated antibacterial and antifungal properties.

- Antiparasitic : Some compounds in this class are effective against malaria and other parasitic infections.

Anticancer Activity

A study published in PubMed Central evaluated various quinoline derivatives for their antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and HT29 (adenocarcinoma). Among the tested compounds, derivatives with nitro and bromo substituents exhibited significant antiproliferative activity compared to standard treatments like 5-fluorouracil (5-FU) .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 6-Bromo-5-nitroquinoline | HT29 | 12.3 | Lower cytotoxicity than 5-FU |

| 6,8-Diphenylquinoline | HeLa | 10.5 | High antiproliferative activity |

The mechanism behind the anticancer properties of quinoline derivatives often involves:

- DNA Intercalation : Quinoline compounds can intercalate into DNA, disrupting replication and transcription processes.

- Oxidative Stress Induction : They may induce oxidative stress in cancer cells, leading to apoptosis .

Pharmacological Properties

The pharmacological profile of quinoline derivatives extends beyond anticancer activity. They also exhibit:

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2-methyl-7-nitro-2-propyl-3,4-dihydro-1H-quinoline |

InChI |

InChI=1S/C13H18N2O2/c1-3-7-13(2)8-6-10-4-5-11(15(16)17)9-12(10)14-13/h4-5,9,14H,3,6-8H2,1-2H3 |

InChI Key |

ZROJEGNGTAOWFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCC2=C(N1)C=C(C=C2)[N+](=O)[O-])C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.